Ethyl 4-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperazine-1-carboxylate
Description
The target compound, Ethyl 4-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperazine-1-carboxylate, is a heterocyclic molecule combining quinoxaline, piperazine, and thiophene moieties. The ethoxycarbonyl and dimethylthiophenyl substituents likely influence solubility, bioavailability, and binding affinity.
Properties
Molecular Formula |
C24H29N5O4S |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
ethyl 4-[3-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]quinoxalin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H29N5O4S/c1-5-32-23(30)19-15(3)16(4)34-22(19)27-20-21(26-18-10-8-7-9-17(18)25-20)28-11-13-29(14-12-28)24(31)33-6-2/h7-10H,5-6,11-14H2,1-4H3,(H,25,27) |
InChI Key |
VHOPAJRKXDDXGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC2=NC3=CC=CC=C3N=C2N4CCN(CC4)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a diketone.
Introduction of the Thiophene Group: The thiophene moiety can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative and a palladium catalyst.
Attachment of the Piperazine Ring: The piperazine ring is then attached through nucleophilic substitution reactions.
Final Esterification: The ethoxycarbonyl group is introduced through esterification reactions, often using ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the quinoxaline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of various substituted quinoxaline and piperazine derivatives.
Scientific Research Applications
Ethyl 4-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperazine-1-carboxylate involves its interaction with various molecular targets. The quinoxaline core is known to interact with DNA and proteins, potentially inhibiting key biological pathways. The piperazine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Ethyl 1-(4-Alkyl-3-Oxo-3,4-Dihydroquinoxalin-2-yl)-1H-Pyrazole-4-Carboxylates ()
- Structure: These compounds feature a quinoxaline core linked to a pyrazole ring via an alkyl group, with an ethyl carboxylate substituent.
- Synthesis: Alkylation of a quinoxaline precursor using cesium carbonate and alkyl halides in DMF .
- Comparison: Unlike the target compound, these analogs lack the piperazine and thiophene groups.
Ethyl 4-(4-Amino-2-Chlorophenyl)Piperazine-1-Carboxylate ()
- Structure : Contains a piperazine ring with an ethyl carboxylate and a chlorophenyl substituent.
- Synthesis: Not detailed in evidence, but likely involves nucleophilic substitution or coupling reactions.
- Comparison: The chlorophenyl group confers distinct electronic properties compared to the target’s thiophene-quinoxaline system. This difference may impact receptor selectivity in biological applications .
(5-(3-Hydroxyquinoxalin-2-yl)-1,3,4-Thiadiazol-2-yl)Benzamides ()
- Structure: Quinoxaline fused with thiadiazole and benzamide groups.
- Synthesis: Condensation of quinoxaline carbohydrazide with isothiocyanates, followed by cyclization .
- Comparison : The thiadiazole ring introduces rigidity and hydrogen-bonding capacity absent in the target compound, which may enhance metabolic stability but reduce solubility .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
